

# Application Notes: Chymotrypsin Activity Assay Using MeO-Suc-Arg-Pro-Tyr-pNA

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## Compound of Interest

Compound Name: MeO-Suc-Arg-Pro-Tyr-pNA

Cat. No.: B10855543

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These application notes provide a detailed protocol for determining chymotrypsin activity using the chromogenic substrate N-Methoxycarbonyl-L-succinyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroanilide (**MeO-Suc-Arg-Pro-Tyr-pNA**). This assay is a reliable and widely used method in research and drug development for studying enzyme kinetics, screening for inhibitors, and quantifying enzymatic activity in various samples.

## Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic peptide substrate **MeO-Suc-Arg-Pro-Tyr-pNA** by chymotrypsin.[1] Chymotrypsin, a serine protease, specifically hydrolyzes the amide bond C-terminal to the tyrosine residue in the substrate sequence.[2][3] This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1][4] The rate of pNA formation is directly proportional to the chymotrypsin activity in the sample.[4] The reaction can be monitored continuously in a kinetic assay or measured at a fixed endpoint after stopping the reaction.

The enzymatic reaction is as follows:

**MeO-Suc-Arg-Pro-Tyr-pNA** + H<sub>2</sub>O  $\xrightarrow{\text{(Chymotrypsin)}}$  MeO-Suc-Arg-Pro-Tyr-OH + p-nitroaniline (pNA)[4]

## Data Presentation

The following table summarizes the key quantitative parameters for the chymotrypsin activity assay.

Parameter	Value	Source(s)
Substrate	MeO-Suc-Arg-Pro-Tyr-pNA (S-2586)	[1][4]
Wavelength ( $\lambda$ )	405 nm	[1][4][5]
Recommended pH	7.8 - 8.3	[4][6]
Recommended Temperature	25°C or 37°C	[4][5]
Molar Extinction Coeff. of pNA	10,660 M <sup>-1</sup> cm <sup>-1</sup> (at 405 nm, pH > 7)	
Linear Range	0.05 - 1.0 $\mu$ kat/L (3 - 60 U/L)	[4]
Stopping Reagent	20% Acetic Acid (for endpoint assay)	[4]

## Experimental Protocols

This section provides detailed methodologies for reagent preparation and two common assay procedures: the initial rate (kinetic) method and the acid-stopped (endpoint) method.

### Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results. Use high-purity water and analytical-grade reagents.

- Assay Buffer (Tris/Calcium Buffer, pH 8.3):
  - Tris(hydroxymethyl)aminomethane (Tris): 12.1 g (100 mmol/L)
  - Sodium Chloride (NaCl): 56.2 g (960 mmol/L)
  - Dissolve in 800 mL of distilled water.
  - Adjust pH to 8.3 at 25°C using 1 mol/L HCl.

- Add 10 mL of 1 mol/L Calcium Chloride ( $\text{CaCl}_2$ ) solution.
- Bring the final volume to 1000 mL with distilled water.
- Storage: The buffer is stable for up to two months when stored at 2-8°C.[4]
- Substrate Stock Solution (e.g., 1.4 mM):
  - The molecular weight of **MeO-Suc-Arg-Pro-Tyr-pNA** (S-2586) is 705.3 g/mol .[4]
  - To prepare a 1.4 mM stock solution, dissolve 1 mg of the substrate in 1 mL of a suitable solvent like DMSO or distilled water. Vortex to ensure it is fully dissolved.
  - Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
- Chymotrypsin Sample Preparation:
  - Dissolve or dilute the chymotrypsin-containing sample in cold 1 mmol/L HCl to a stock concentration of approximately 0.1 g/L.[4]
  - This stock solution is stable for over two weeks at 2-8°C.[4]
  - Immediately before the assay, prepare a working dilution (e.g., 1:200) in 1 mmol/L HCl.[4] The final concentration should be within the linear range of the assay.
  - Note: To prevent enzyme adsorption to surfaces, especially with pure protein samples, it is advisable to include 0.1% Carbowax 6000 or 1% albumin in the dilution buffer.[4]
- Stopping Reagent (for Endpoint Assay):
  - Prepare a 20% (v/v) solution of acetic acid in distilled water.[4]

## Assay Procedure: Initial Rate (Kinetic) Method

This method is preferred for enzyme kinetic studies as it measures the initial velocity of the reaction. The procedure below is for a standard 1 mL cuvette-based assay but can be adapted for a 96-well plate format.[5]

- Set up the Spectrophotometer: Set the wavelength to 405 nm and the temperature to 37°C.
- Prepare Reaction Mixture: In a 1 cm semi-microcuvette, add the following:
  - 800 µL of pre-warmed Assay Buffer.
  - 100 µL of the diluted chymotrypsin sample.
- Pre-incubate: Mix gently by inversion and pre-incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.<sup>[4]</sup>
- Initiate Reaction: Add 100 µL of the Substrate Stock Solution to the cuvette.
- Measure Absorbance: Immediately mix by inversion and start recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.
- Data Analysis:
  - Plot absorbance versus time.
  - Determine the maximum linear rate ( $\Delta A_{405}/\text{min}$ ) from the initial phase of the reaction.
  - Calculate the chymotrypsin activity using the following formula:  $\text{Activity (U/L)} = (\Delta A_{405}/\text{min} * \text{Total Volume (mL)} * 1000) / (\epsilon * \text{Path Length (cm)} * \text{Sample Volume (mL)})$ 
    - Where  $\epsilon$  (molar extinction coefficient of pNA) =  $10,660 \text{ M}^{-1}\text{cm}^{-1}$

## Assay Procedure: Acid-Stopped (Endpoint) Method

This method is suitable for high-throughput screening where multiple samples are processed simultaneously.

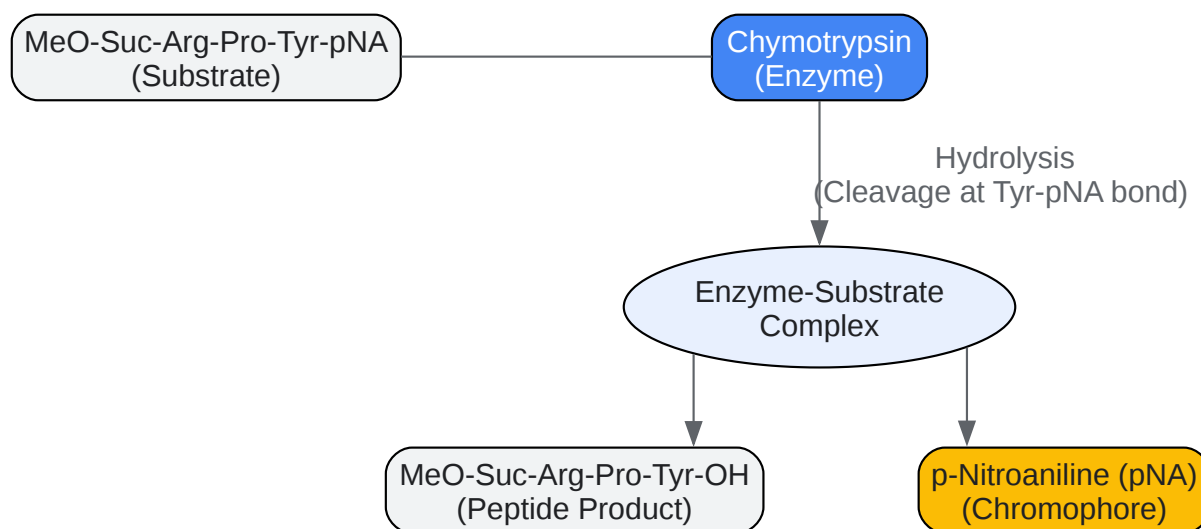
- Prepare Reactions: In separate microcentrifuge tubes, add:
  - 800 µL of Assay Buffer.
  - 100 µL of the diluted chymotrypsin sample (or a blank of 1 mmol/L HCl for the control).
- Pre-incubate: Incubate the tubes at 37°C for 5 minutes.

- **Initiate Reaction:** Add 100  $\mu$ L of the Substrate Stock Solution to each tube. Mix and incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
- **Stop Reaction:** Stop the reaction by adding 100  $\mu$ L of 20% Acetic Acid.[4]
- **Measure Absorbance:** Transfer the solution to a 96-well plate or cuvette and measure the final absorbance at 405 nm.[4]
- **Data Analysis:**
  - Subtract the absorbance of the blank from the absorbance of the samples.
  - Calculate the amount of pNA produced and subsequently the enzyme activity.

## Visualizations

### Enzymatic Reaction Pathway

The diagram below illustrates the cleavage of the chromogenic substrate by chymotrypsin.

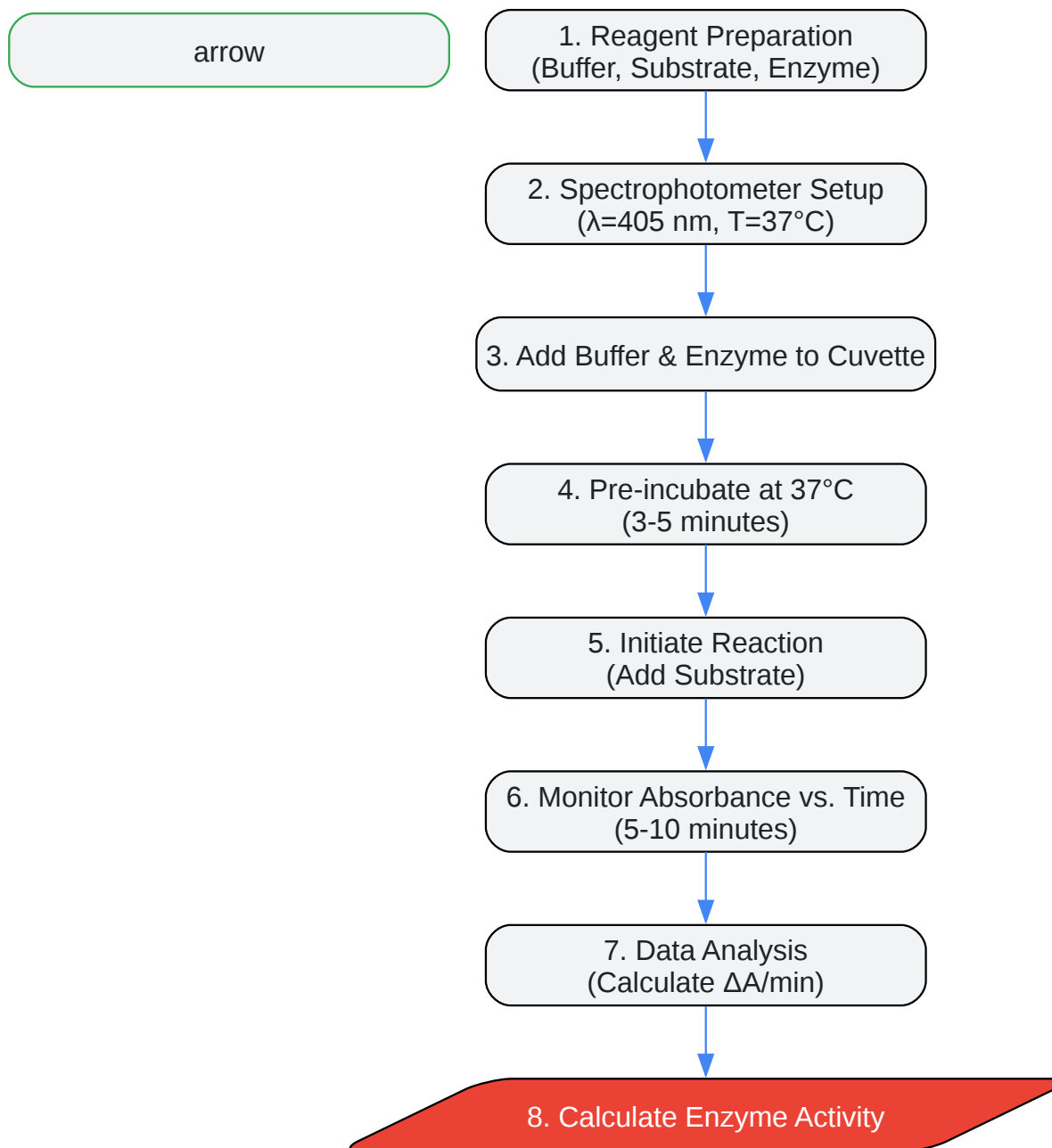


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Caption: Chymotrypsin binds and cleaves the substrate to release p-nitroaniline (pNA).

## Experimental Workflow: Kinetic Assay

The following workflow diagram outlines the key steps of the initial rate (kinetic) chymotrypsin assay.



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Caption: Step-by-step workflow for the kinetic chymotrypsin activity assay.

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## References

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